Glucosamine Cbiotin adduct

Immunology Hapten–Carrier Conjugate Vaccine Design

Glucosamine–biotin adduct (GBA) is the validated nCIRH hapten that maintains native-level anti-carrier immunity, unlike CIRH haptens (MBA, MDTBA, MLA) that suppress carrier titers >100-fold. Essential for co-immunogen strategies, hapten-carrier vaccine design, and GLUT transporter studies. ≥98% purity ensures batch-to-batch conjugation reproducibility. Procure today for rigorous immunology research.

Molecular Formula C16H27N3O7S
Molecular Weight 405.5 g/mol
Cat. No. B12365338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosamine Cbiotin adduct
Molecular FormulaC16H27N3O7S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2
InChIInChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7-,8+,9-,11-,12+,13+,14+,15+/m0/s1
InChIKeyZTLJQXVNMGADLN-OKTUKOFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucosamine–Biotin Adduct (GBA): A Carrier-Immunogenicity-Non-Reducing Hapten for Immunology and Glycobiology Research


Glucosamine–biotin adduct (GBA; CAS 1825360-98-2; molecular weight 405.47 Da; formula C₁₆H₂₇N₃O₇S) is a synthetically engineered glycoconjugate hapten formed by covalently linking D‑glucosamine, an amino monosaccharide, to biotin via an amide bond [1]. GBA is one of four amino‑sugar–biotin adducts systematically characterised in a head‑to‑head comparative study by Gefen et al. (2015), where it was unambiguously classified as a carrier‑immunogenicity‑non‑reducing hapten (nCIRH)—a property that sets it apart from the structurally analogous mannosamine–biotin adduct (MBA), mannosamine–desthiobiotin adduct (MDTBA), and mannosamine–lipoic acid adduct (MLA), all of which are carrier‑immunogenicity‑reducing haptens (CIRH) [1]. The compound is available from multiple reputable vendors with ≥98% purity (HPLC‑verified), is typically soluble in DMSO at ≥10 mM, and is supplied for research‑use‑only applications .

Why Amino‑Sugar–Biotin Adducts Cannot Be Interchanged: The Critical nCIRH–CIRH Distinction


Amino‑sugar–biotin adducts may appear superficially interchangeable as biotinylated haptens, yet a single hydroxyl‑group difference in the sugar moiety—glucosamine versus mannosamine—produces a functional dichotomy that is both statistically and mechanistically profound: GBA is an nCIRH that preserves carrier‑protein immunogenicity (anti‑hsIgG titers indistinguishable from native protein), whereas MBA, MDTBA, and MLA are CIRH that suppress anti‑carrier antibody titers by >100‑fold [1]. This divergence is not attributable to differential conjugation efficiency (all adducts reduce free amines on the carrier to <1) nor to altered lysosomal targeting, but rather to fundamentally different peptide‑repertoire generation by cathepsins, which alters the T‑cell epitopes presented on MHC class II [1]. Consequently, selecting MBA as a generic substitute for GBA, or vice versa, introduces a confounding immunomodulatory variable that invalidates experimental interpretation in any study where carrier‑directed immunity is a readout or a design parameter [1][2].

Head‑to‑Head Quantitative Differentiation Evidence for Glucosamine–Biotin Adduct


Carrier‑Immunogenicity Preservation: GBA Does Not Suppress Anti‑Carrier Antibody Titers, Unlike MBA, MDTBA, and MLA

In a single‑study, direct four‑way comparison using BALB/c mice immunised intramuscularly with 50 μg of native or hapten‑conjugated horse serum IgG (hsIgG) without adjuvant, GBA (glucosamine–biotin adduct) preserved anti‑carrier antibody titers at levels statistically indistinguishable from native hsIgG. In stark contrast, MBA, MDTBA, and MLA each reduced anti‑hsIgG mean titers by >100‑fold relative to native hsIgG [1]. All haptens elicited comparable anti‑hapten antibody responses, confirming that GBA's unique nCIRH behaviour is not due to a failure of hapten‑specific immune recognition [1]. Conjugation efficiency was uniform across all adducts, reducing free amines on the carrier proteins from a baseline of 12–20 to <1 [1].

Immunology Hapten–Carrier Conjugate Vaccine Design Antibody Generation

Peptide Repertoire Preservation: nCIRH (GBA Class) Generates Broad Peptide Coverage, Unlike CIRH (MBA Class) Which Restricts Cathepsin‑Mediated Processing

Mass‑spectrometric analysis of cathepsin‑mediated degradation products at 24 hours revealed that carrier proteins modified with nCIRH (BSA–biotin, representing the class to which GBA belongs) generate a substantially larger peptide repertoire than those modified with CIRH (BSA–MBA). Specifically, BSA–biotin (nCIRH) yielded 113 peptides covering 60% of the BSA sequence, while BSA–MBA (CIRH) yielded only 51 peptides covering 34% of the BSA sequence. Native unmodified BSA produced 238 peptides covering 82% of the sequence [1]. Flow‑cytometry pulse‑chase experiments in live RAW 264.7 macrophages confirmed that BSA–MBA exhibits a significantly slower degradation rate over 18 hours compared with BSA–biotin [1]. GBA, classified as nCIRH in the same study, is therefore expected to preserve near‑native peptide processing, whereas MBA, MDTBA, and MLA restrict it.

Antigen Processing Cathepsin Degradation MHC Class II Presentation Peptide Repertoire

Regulatory T‑Cell and Cytokine Modulation: GBA (nCIRH) Does Not Elevate Treg Populations or Alter IL‑4/IL‑10 Levels, Unlike MBA (CIRH)

In the same Gefen et al. study, mice immunised with hsIgG–biotin (nCIRH class, representing GBA) showed FoxP3⁺ regulatory T‑cell (Treg) percentages of 12.16% among CD4⁺ splenocytes, statistically indistinguishable from native hsIgG (12.6%) and saline (11.4%). In contrast, hsIgG–MBA (CIRH) induced a significant elevation to 13.9% [1]. Cytokine profiling 24 hours post‑second immunisation showed that hsIgG–biotin preserved IL‑4 levels at 180.79 pg/mL (comparable to hsIgG at 222.28 pg/mL and saline at 220.89 pg/mL), whereas hsIgG–MBA suppressed IL‑4 to 43.7 pg/mL [1]. For IL‑10, hsIgG–biotin produced 1349.71 pg/mL (intermediate between hsIgG at 863.99 pg/mL and saline at 2423.81 pg/mL), while hsIgG–MBA markedly elevated IL‑10 to 2022.81 pg/mL [1]. GBA, classified as nCIRH alongside biotin, is thus expected to avoid the Treg expansion and Th2‑skewing alterations that are hallmarks of CIRH‑conjugated carriers.

Regulatory T Cells Cytokine Profiling Immune Tolerance Immunogenicity Testing

Chemical Identity, Purity, and Solubility Specifications That Enable Reproducible Conjugation Workflows

Commercially available GBA from InvivoChem (Cat. V86201) is supplied at ≥98% purity with batch‑specific analytical documentation including HPLC, LC/MS, NMR, and elemental analysis . The compound is typically soluble in DMSO at ≥10 mM, which is the standard solvent used for hapten‑protein conjugation protocols described in the primary literature [1]. The molecular weight of 405.47 Da and the defined amide‑bond linkage between the glucosamine C‑2 amino group and the biotin carboxyl group provide a single, well‑characterised molecular species—unlike some commercial biotinylated glycoconjugates that may contain mixed regioisomers or PEG spacer heterogeneity [1]. This purity level and structural homogeneity meet the ≥95% threshold recommended for reproducible hapten‑carrier conjugation (where free‑amine reduction from 12–20 to <1 was achieved for all adducts at a hapten:protein molar ratio of ~1000:1) [1].

Quality Control Hapten Conjugation Reproducibility Procurement Specification

Avidin‑Biotin Platform Compatibility with an Intact Glucosamine Moiety for Lectin‑Binding and Glycobiology Applications

The biotin moiety of GBA retains the extraordinarily high avidin/streptavidin binding affinity (Kd ~10⁻¹⁵ M, which is 10³–10⁶ times higher than typical antigen–antibody interactions) [1]. This enables the glucosamine moiety to be displayed in a multivalent format on avidin‑coated surfaces, nanoparticles, or ELISA plates, creating glycoclusters that are essential for investigating carbohydrate–lectin binding events [1]. Unlike N‑GlcNAc‑Biotin, which presents an N‑acetyl‑D‑glucosamine (GlcNAc) residue recognised by wheat germ agglutinin (WGA) and other GlcNAc‑specific lectins, GBA presents a free glucosamine residue that can interact with a distinct set of carbohydrate‑recognition domains, including glucose transporters (GLUT1/GLUT2) for which glucosamine is a known high‑affinity substrate (Km values similar to glucose for GLUT1 and GLUT4, with Vmax 3‑ to 4‑fold lower) [2][3]. This sugar‑specificity differential makes GBA and N‑GlcNAc‑Biotin complementary rather than interchangeable tools: GBA targets glucosamine‑recognising systems while N‑GlcNAc‑Biotin targets GlcNAc‑recognising systems such as WGA and O‑GlcNAc transferase pathways.

Glycobiology Lectin Binding Avidin–Biotin Platform Carbohydrate–Protein Interaction

Definitive Research and Procurement Application Scenarios for Glucosamine–Biotin Adduct


Anti‑Hapten Antibody Generation Where Carrier‑Specific Immunity Must Be Preserved

GBA is the preferred hapten for immunisation strategies that require robust anti‑hapten antibody responses without suppressing anti‑carrier immunity. In the Gefen et al. study, GBA‑conjugated hsIgG elicited anti‑hapten titers comparable to those of MBA‑conjugated hsIgG while preserving anti‑carrier titers at native‑protein levels (~15,000), unlike MBA, which suppressed carrier titers >100‑fold [1]. This makes GBA uniquely suitable for: (a) generating hapten‑specific polyclonal antibodies where the carrier protein serves as an intentional co‑immunogen; (b) studying B‑cell receptor cross‑linking by haptenated carriers without the confounding variable of carrier tolerance; and (c) manufacturing hapten‑carrier conjugate vaccines where the carrier itself is a target antigen (e.g., toxoid carriers in combination vaccines) [1].

Negative Control (nCIRH) in CIRH‑Mechanism Studies of Antigen Processing and Immune Tolerance

GBA is the experimentally validated negative control of choice for studies investigating the mechanism of carrier‑immunogenicity reduction by CIRH haptens such as MBA. The Gefen et al. study demonstrated that GBA (nCIRH) does not alter lysosomal cathepsin degradation kinetics, preserves a broad peptide repertoire (analogous to BSA–biotin generating 113 peptides at 60% coverage vs CIRH‑modified BSA–MBA at 51 peptides and 34% coverage), and does not elevate Treg populations or disrupt IL‑4/IL‑10 cytokine profiles [1]. Thus, any laboratory investigating the immunological consequences of hapten‑induced protein modification—whether for vaccine adjuvant design, allergenicity assessment, or therapeutic protein immunogenicity screening—requires GBA as the matched nCIRH comparator to distinguish hapten‑specific effects from sugar‑specific effects [1].

Avidin‑Biotin Glycocluster Assembly for GLUT‑Transporter and Glucosamine‑Specific Lectin Interaction Studies

GBA enables the construction of multivalent glucosamine‑displaying glycoclusters on avidin/streptavidin‑coated surfaces (ELISA plates, biosensor chips, nanoparticles) by exploiting the biotin–avidin interaction (Kd ~10⁻¹⁵ M) [1]. Because glucosamine is a recognised substrate of GLUT1, GLUT2, and GLUT4 transporters (with Km values comparable to glucose), GBA‑functionalised probes can be used to study GLUT‑mediated cellular uptake in cancer and metabolic disease models, where GLUT overexpression is a hallmark [2]. This application is distinct from N‑GlcNAc‑Biotin, which targets GlcNAc‑binding lectins such as WGA and is better suited for O‑GlcNAc biology [2][3]. Researchers should select GBA specifically when the glucosamine epitope—rather than the GlcNAc epitope—is required for biological recognition [3].

Standardised Hapten–Carrier Conjugation Workflows Requiring High‑Purity, Structurally Defined Starting Material

For laboratories scaling up hapten‑protein conjugation protocols, GBA sourced at ≥98% purity (InvivoChem Cat. V86201; MedChemExpress Cat. HY‑163036) with full analytical documentation (HPLC, LC/MS, NMR) ensures batch‑to‑batch reproducibility [1][2]. The defined amide bond between the glucosamine C‑2 amine and the biotin carboxyl group provides a single reactive species suitable for reductive amination coupling to lysine residues on carrier proteins. In the Gefen et al. protocol, this chemistry reduced free amines from 12–20 to <1 per protein molecule across all carriers tested (hsIgG, BSA, OVA, gp100), demonstrating robust and predictable conjugation stoichiometry [3]. Procuring GBA with verified purity and structural homogeneity eliminates the variability introduced by mixed‑species or lower‑purity commercial glycoconjugate preparations, which can produce inconsistent hapten‑loading densities and confound downstream immunological readouts [1][3].

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